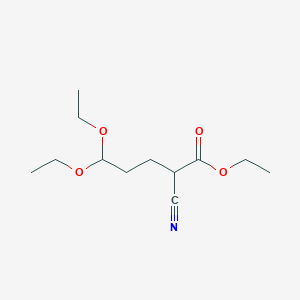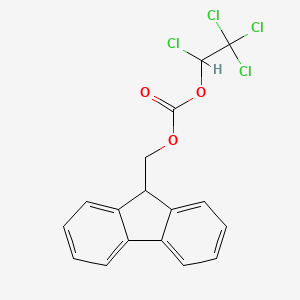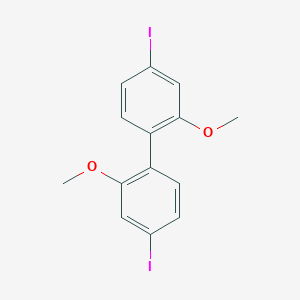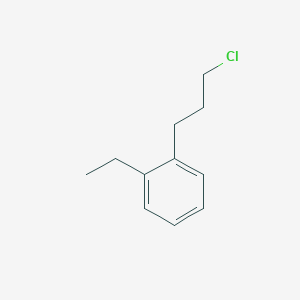
1-(3-Chloropropyl)-3-(difluoromethoxy)-4-ethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloropropyl)-3-(difluoromethoxy)-4-ethylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a benzene ring substituted with a 3-chloropropyl group, a difluoromethoxy group, and an ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-3-(difluoromethoxy)-4-ethylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethylphenol, 3-chloropropyl bromide, and difluoromethoxy reagents.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps, such as distillation or chromatography, to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Chloropropyl)-3-(difluoromethoxy)-4-ethylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in the 3-chloropropyl group can be replaced by other nucleophiles.
Oxidation Reactions: The ethyl group on the benzene ring can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups, such as reducing the difluoromethoxy group to a hydroxyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, or amines. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different nucleophiles replacing the chlorine atom.
Oxidation Reactions: Products include carboxylic acids, aldehydes, or ketones.
Reduction Reactions: Products include alcohols or other reduced derivatives.
Aplicaciones Científicas De Investigación
1-(3-Chloropropyl)-3-(difluoromethoxy)-4-ethylbenzene has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and pharmaceuticals.
Biology: Researchers study the compound’s interactions with biological systems to understand its potential as a bioactive molecule.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(3-Chloropropyl)-3-(difluoromethoxy)-4-ethylbenzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The 3-chloropropyl group may facilitate covalent binding to target proteins, resulting in modulation of their activity.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Chloropropyl)-4-ethylbenzene: Lacks the difluoromethoxy group, which may result in different chemical properties and biological activities.
1-(3-Chloropropyl)-3-methoxy-4-ethylbenzene: Contains a methoxy group instead of a difluoromethoxy group, leading to variations in reactivity and interactions with biological targets.
1-(3-Chloropropyl)-3-(trifluoromethoxy)-4-ethylbenzene: Contains a trifluoromethoxy group, which may alter its chemical stability and biological effects.
Uniqueness
1-(3-Chloropropyl)-3-(difluoromethoxy)-4-ethylbenzene is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interactions with molecular targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H15ClF2O |
|---|---|
Peso molecular |
248.69 g/mol |
Nombre IUPAC |
4-(3-chloropropyl)-2-(difluoromethoxy)-1-ethylbenzene |
InChI |
InChI=1S/C12H15ClF2O/c1-2-10-6-5-9(4-3-7-13)8-11(10)16-12(14)15/h5-6,8,12H,2-4,7H2,1H3 |
Clave InChI |
VXIMGUWCXGFJHA-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=C(C=C1)CCCCl)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![3,3'-Diphenyl-[1,1'-binaphthalene]-2,2'-disulfonic acid](/img/structure/B14065425.png)
